Amino-PEG5-CH2CO2H
Overview
Description
Amino-PEG5-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This process enables controlled synthesis of PEG-containing homo, block, and random polypeptides in a highly consistent manner under open-air condition .Molecular Structure Analysis
The molecular formula of this compound is C12H25NO7 . The IUPAC name is 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid . The molecular weight is 295.33 g/mol .Chemical Reactions Analysis
The amine group of this compound is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 295.33 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 16 . The topological polar surface area is 110 Ų . The heavy atom count is 20 .Scientific Research Applications
PEGylation Chemistry and Peptide/Protein Modification
Amino-PEG5-CH2CO2H is related to poly(ethylene glycol) (PEG) modification, particularly PEGylation, which is the covalent attachment of PEG to biological macromolecules like peptides and proteins. PEGylation significantly improves the stability, solubility, and half-life of therapeutic proteins and peptides. It shields antigenic and immunogenic epitopes, prevents proteolytic degradation, and alters biodistribution by increasing the polypeptide's apparent size (Roberts, Bentley, & Harris, 2002).
Structural Insights into PEG Recognition
The structural basis of PEG recognition by antibodies is crucial for characterizing PEGylated drugs. Specific binding mechanisms of PEG to antibodies have been elucidated, revealing the interaction patterns that influence the efficacy and safety of PEGylated therapeutics (Lee et al., 2020).
Advances in Site-Specific PEGylation
Site-specific PEGylation, targeting specific amino acids in proteins, has gained attention for stabilizing proteins for in vivo applications. This method produces more homogeneous PEGylation mixtures, maintaining protein activity and improving pharmacokinetics (Nischan & Hackenberger, 2014).
PEG Derivatives in Drug Delivery
This compound can be linked to enzymatically degradable bonds in PEG derivatives, enhancing the controlled release of drugs. The synthesis of PEG derivatives with specific enzymatic cleavage sites is crucial for targeted drug delivery (Ulbrich, Strohalm, & Kopeček, 1986).
Protein-Polymer Conjugation for Biomedicine
The conjugation of proteins with synthetic polymers, including PEG, is a key strategy in biomedicine. It enhances protein stability, solubility, and circulating half-lives, and reduces immunogenicity. The development of site-specific polymer conjugation methods, such as in situ polymer growth, is critical for producing well-defined protein-polymer conjugates with high therapeutic efficacy (Zhao et al., 2015).
PEGylation in Bioconjugation and Pharmacokinetics
Branched PEGs, like this compound, play a significant role in bioconjugation, affecting the hydrolytic stability and functionality of bioconjugates. The understanding of how different amino acids and dipeptides influence the hydrolysis of branched PEGs is essential for designing effective drug delivery systems (Guiotto et al., 2004).
Polypeptide Fusion for Improved Drug Properties
Fusion of therapeutic proteins with synthetic polypeptides can significantly improve their pharmacokinetics. Polypeptides like PsTag extend the biological half-life of proteins, providing an alternative to PEGylation (Yin et al., 2016).
PEG-Linked Proteins in Therapeutics and Biotechnology
The conjugation of PEG to proteins alters their properties, extending their potential uses in therapeutics and biotechnology. PEG-proteins are exploited for their improved pharmacological performance and as catalysts in organic solvents, opening new avenues in drug development and industrial applications (Delgado, Francis, & Fisher, 1992).
Synthesis of Well-Defined Polymer-Drug Conjugates
The synthesis of polymer-drug conjugates, involving PEG and other polymers, plays a significant role in drug delivery. These conjugates target specific sites, reduce systemic toxicity, and enhance drug solubility and stability. The design of efficient synthetic methods for these conjugates is crucial for advancing clinical research (Khandare & Minko, 2006).
Single-Molecule Force Spectroscopy and Bioconjugation
PEG and its derivatives are used in single-molecule force spectroscopy for anchoring molecules to surfaces. The use of PEG linkers and their impact on the elastic properties of biomolecules are crucial for accurate data analysis and interpretation in biophysical studies (Ott et al., 2017).
Mild Synthesis of Amino-Poly(ethylene glycol)s
The synthesis of amino-PEGs, like this compound, involves converting the hydroxyl end groups of PEG into amino groups. These modifications lead to polymers that can stably bind to negatively charged particles such as clays, demonstrating the versatility of PEG derivatives in various applications (Mongondry et al., 2003).
Mechanism of Action
Target of Action
Amino-PEG5-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which can react with the amine group .
Mode of Action
The amine group in this compound is reactive with its targets, forming a stable amide bond in the presence of activators such as EDC or DCC . This interaction results in the formation of new compounds, expanding the range of potential applications for this PEG derivative.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators like EDC or DCC is necessary for the compound to form stable amide bonds . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments
Future Directions
Amino-PEG5-CH2CO2H is used in drug delivery systems . It is a PEG derivative containing an amino group with a terminal carboxylic acid, which increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This makes it a promising candidate for future research and applications in drug delivery and related fields.
Biochemical Analysis
Biochemical Properties
Amino-PEG5-CH2CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The amino group of this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups (such as ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds . These reactions are crucial in the conjugation of proteins, peptides, and other biomolecules, facilitating the study of protein-protein interactions, enzyme kinetics, and drug delivery systems.
Cellular Effects
This compound influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of proteins and other biomolecules. For instance, the pegylation of proteins with this compound can reduce immunogenicity and increase circulation time in vivo, thereby improving the efficacy of therapeutic proteins . Additionally, this compound can facilitate the delivery of drugs and other therapeutic agents to specific cellular targets, enhancing their therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds with various biomolecules. The amino group of this compound reacts with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups to form covalent bonds . This covalent attachment can alter the physicochemical properties of the conjugated biomolecules, such as their solubility, stability, and bioavailability. Additionally, the pegylation of proteins with this compound can shield them from proteolytic degradation and reduce their immunogenicity, thereby enhancing their therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species . Long-term studies have shown that the pegylation of proteins with this compound can lead to sustained therapeutic effects by increasing the circulation time and reducing the immunogenicity of the conjugated proteins . The degradation of this compound over time can affect the stability and efficacy of the conjugated biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At high doses, this compound can cause adverse effects such as immunogenic reactions and toxicity . Studies in animal models have shown that the optimal dosage of this compound depends on factors such as the type of biomolecule being conjugated, the route of administration, and the target tissue .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of polyethylene glycol derivatives. The metabolism of this compound involves the enzymatic cleavage of the polyethylene glycol chain and the subsequent degradation of the amino and carboxylic acid groups . Enzymes such as esterases and amidases play a crucial role in the metabolism of this compound, facilitating its breakdown and elimination from the body . The metabolic pathways of this compound can affect its bioavailability, efficacy, and toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The hydrophilic nature of this compound allows it to be readily absorbed and distributed in aqueous environments . Transporters and binding proteins can facilitate the uptake and distribution of this compound within cells, affecting its localization and accumulation . The distribution of this compound can influence its therapeutic efficacy and toxicity, as well as its interactions with cellular targets.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the pegylation of proteins with this compound can direct them to specific subcellular locations, enhancing their therapeutic potential . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy.
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSSZVORHCAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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